molecular formula C11H14N2O B1416924 N-ethyl-2,3-dihydro-1H-indole-5-carboxamide CAS No. 1094284-63-5

N-ethyl-2,3-dihydro-1H-indole-5-carboxamide

Cat. No.: B1416924
CAS No.: 1094284-63-5
M. Wt: 190.24 g/mol
InChI Key: OYJWNOJRABEQMJ-UHFFFAOYSA-N
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Description

N-Ethyl-2,3-dihydro-1H-indole-5-carboxamide (CAS 1094284-63-5) is a heterocyclic compound with the molecular formula C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol . Structurally, it features a dihydroindole core (a bicyclic system with a five-membered ring fused to a benzene ring) and an ethyl-substituted carboxamide group at position 3.

Properties

IUPAC Name

N-ethyl-2,3-dihydro-1H-indole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-2-12-11(14)9-3-4-10-8(7-9)5-6-13-10/h3-4,7,13H,2,5-6H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJWNOJRABEQMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC2=C(C=C1)NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of N-ethyl-2,3-dihydro-1H-indole-5-carboxamide typically proceeds through the following key steps:

  • Preparation of the indole core : This involves constructing the indole nucleus via classical methods such as the Fischer indole synthesis or through cross-coupling reactions involving halogenated indole derivatives.
  • Introduction of the carboxamide group : The amino group at position 6 is introduced through amidation of a suitable carboxylic acid or ester intermediate.
  • N-ethylation : The amino group or nitrogen atom of the indole ring is alkylated using ethylating agents like ethyl iodide or ethyl bromide under basic conditions.
  • Functional group modifications : Additional substituents, such as methyl or trifluoromethyl groups, are incorporated via electrophilic substitution or cross-coupling reactions to enhance activity or selectivity.

Specific Methodologies

a. Amidation of Indole Derivatives

A common approach involves activating the carboxylic acid or ester at the 5-position of the indole ring, followed by coupling with ammonia or amines to form the carboxamide. For example:

- Activation of the carboxylic acid with coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole).
- Nucleophilic attack by ammonia or primary amines to form the corresponding amide.

b. N-Ethylation

The N-ethyl group is introduced by treating the indole amino derivative with ethyl halides (e.g., ethyl iodide or ethyl bromide) in the presence of a base such as potassium carbonate or sodium hydride, facilitating nucleophilic substitution.

c. Protection and Deprotection Strategies

Protection of reactive groups, such as amino or hydroxyl functionalities, with Boc (tert-butoxycarbonyl) or other protecting groups, is often employed to prevent side reactions during multi-step syntheses. Deprotection is achieved under acidic conditions, such as hydrochloric acid treatment.

d. Cross-Coupling Reactions

For substituents like trifluoromethyl or pyrimidine groups, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig amination) are utilized to attach these moieties to the indole core.

Representative Synthetic Route

Based on the literature, a typical synthesis might involve:

Step Reaction Reagents/Conditions Purpose
1 Fischer indole synthesis Phenylhydrazine + ketone Indole core formation
2 Protection of amino groups Boc2O Protect reactive amino groups
3 Carboxylation or amidation Activation with EDC/HOBt Introduce carboxamide functionality
4 N-alkylation Ethyl halide + base Attach ethyl group to nitrogen
5 Deprotection Acidic hydrolysis Remove protecting groups
6 Cross-coupling Pd catalyst + aryl halides Attach additional substituents

Research Findings and Data

Research indicates that the synthesis of indole derivatives, including this compound, often involves optimized conditions to maximize yield and purity. For example:

  • Protection/deprotection steps are crucial to prevent side reactions during complex multi-step syntheses.
  • Coupling reactions such as Buchwald–Hartwig amination are effective for attaching heterocyclic groups.
  • Reaction conditions like temperature, solvent choice, and reagent equivalents significantly influence the success rate.

Data Tables

Step Description Reagents Conditions Outcome
1 Indole core synthesis Phenylhydrazine + ketone Reflux in acetic acid Indole nucleus
2 Protection Boc2O Room temperature, inert atmosphere Protected amino groups
3 Amidation EDC, HOBt, amines DMF solvent, room temp Carboxamide formation
4 N-ethylation Ethyl bromide, K2CO3 Reflux in acetone N-ethyl substitution
5 Deprotection HCl Room temp Free amino groups
6 Final coupling Pd catalyst, aryl halide Elevated temperature Functionalized indole

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2,3-dihydro-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Further reduction can lead to fully saturated indole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 5.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions include various substituted indole derivatives, oxindoles, and fully reduced indole compounds.

Scientific Research Applications

N-ethyl-2,3-dihydro-1H-indole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-2,3-dihydro-1H-indole-5-carboxamide involves its interaction with various molecular targets. Indole derivatives are known to interact with enzymes and receptors, influencing biological pathways. For example, indole compounds can inhibit cell growth by blocking specific phases of the cell cycle . The exact molecular targets and pathways for this compound would require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations at Position 5

5-Chloro-N,N-dimethyl-2,3-dihydroindole-1-carboxamide (CAS 62368-12-1)
  • Molecular Formula : C₁₁H₁₃ClN₂O
  • Molecular Weight : 224.69 g/mol
  • Key Differences :
    • A chlorine atom replaces the hydrogen at position 5, increasing molecular weight and lipophilicity.
    • The carboxamide group is dimethylated (N,N-dimethyl), reducing hydrogen-bonding capacity compared to the N-ethyl analog.
  • Applications : Cited in studies on organic synthesis, though pharmacological data are unavailable .
5-Amino-2,3-dihydro-N-methyl-1H-indole-1-carboxamide (CAS 62368-26-7)
  • Molecular Formula : C₉H₁₁N₃O
  • Molecular Weight : 177.21 g/mol
  • The carboxamide is methyl-substituted (N-methyl), reducing steric bulk compared to the ethyl group.
  • Applications: No specific data provided, but amino groups often improve bioavailability in drug candidates .

Core Structure Modifications

1H-Isoindole-5-carboxamide, 2-(2,6-diethylphenyl)-2,3-dihydro-1,3-dioxo-N-propyl- (CAS 100825-65-8)
  • Molecular Formula : C₂₂H₂₄N₂O₃
  • Molecular Weight : 364.44 g/mol
  • Key Differences :
    • Isoindole core (benzene fused to a six-membered ring) instead of dihydroindole.
    • Additional dioxo (two ketone) groups and a diethylphenyl substituent increase structural complexity and rigidity.
  • Applications : Supplier listings suggest use in specialty chemical synthesis .
3-(5-Methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione (Compound 10 in )
  • Molecular Formula : C₁₃H₁₂N₂O₃
  • Molecular Weight : 240.1 g/mol
  • Key Differences :
    • Pyrrolidine-2,5-dione (a diketone) fused to the indole system modifies electronic properties.
    • Methoxy group at position 5 enhances electron-donating capacity.

Carboxamide Group Variations

N-[2-(1H-Indol-3-yl)ethyl]-1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxamide (CAS 1144461-44-8)
  • Molecular Formula : C₂₅H₂₈N₄O₄
  • Molecular Weight : 448.52 g/mol
  • Key Differences :
    • Extended alkyl chain (propyl-isopropyloxy) and indole-ethyl substituent increase steric bulk.
    • Isoindole-dione core may influence binding to protein targets.
  • Applications : Listed in specialty chemical catalogs, suggesting exploratory research use .

Research Findings and Pharmacological Insights

  • Lipid-Lowering Activity : highlights that 5-substituted indole carboxamides (e.g., methoxy or chloro derivatives) exhibit lipid-lowering effects, suggesting that the N-ethyl analog could be explored in hyperlipidemia research .
  • Enzyme Inhibition: Compounds with pyrrolidine-dione moieties (e.g., ) demonstrate IDO-1 inhibition, a target in cancer immunotherapy. The N-ethyl compound’s simpler structure may lack this activity but could serve as a scaffold for optimization .
  • Synthetic Accessibility : The N-ethyl derivative’s commercial unavailability () contrasts with other analogs (e.g., CAS 100825-65-8), which are listed by multiple suppliers, indicating differences in synthetic complexity or demand .

Biological Activity

N-ethyl-2,3-dihydro-1H-indole-5-carboxamide is a derivative of indole that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, applications in research and medicine, and relevant case studies.

Target Interactions
this compound interacts with various biochemical pathways due to its structural similarity to other bioactive indole derivatives. It is known to modulate the activity of several receptors and enzymes, leading to significant biological effects. The compound exhibits potential in:

  • Antiviral and Antimicrobial Activities : Indole derivatives, including this compound, have shown effectiveness against various pathogens.
  • Anticancer Properties : The compound may inhibit cancer cell proliferation by targeting specific signaling pathways related to tumor growth.
  • Anti-inflammatory Effects : Its ability to modulate inflammatory responses has been documented in several studies.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
Antiviral Effective against certain viral strains, potentially by inhibiting viral replication.
Anticancer Inhibits cancer cell growth and induces apoptosis in various cancer types.
Antimicrobial Exhibits activity against bacteria and fungi, suggesting potential as an antimicrobial agent.
Anti-inflammatory Reduces inflammation markers in vitro and in vivo models.

1. Anticancer Activity

A study demonstrated that this compound inhibited the growth of pancreatic cancer cells by suppressing the DDR1 signaling pathway. The compound showed a half-maximal inhibitory concentration (IC50) of 14.9 nM, indicating potent activity against this type of cancer .

2. Antiviral Effects

Research indicated that indole derivatives could inhibit viral replication through modulation of host cell machinery. This compound was tested against several viruses and showed promising results in reducing viral load in infected cell lines.

Research Applications

This compound serves multiple roles in scientific research:

  • Chemical Synthesis : Acts as an intermediate for synthesizing more complex indole derivatives.
  • Biological Studies : Used to explore the biological mechanisms underlying its therapeutic effects.
  • Pharmaceutical Development : Investigated for potential therapeutic applications in treating various diseases, including cancer and infections.

Q & A

Q. What are the established synthetic routes for N-ethyl-2,3-dihydro-1H-indole-5-carboxamide?

The compound is typically synthesized via a two-step process: (1) esterification of indole-5-carboxylic acid to form ethyl indole-5-carboxylate (e.g., using ethanol and acid catalysis), followed by (2) amidation with ethylamine. Ethyl indole-5-carboxylate intermediates are well-documented, with purification via column chromatography (cyclohexane/ethyl acetate gradients) . Reflux conditions (150–190°C) in polar aprotic solvents like DMSO or DMF, catalyzed by sodium ethoxide, are critical for high-yield amidation .

Q. How is purity validated for synthesized this compound?

Purity is assessed using HPLC (>95% purity threshold) and melting point determination (mp 232–234°C for related indole-5-carboxylic acid derivatives). Spectroscopic methods (e.g., 1^1H/13^13C NMR, IR) confirm structural integrity, with characteristic peaks such as indole NH (~12 ppm in 1^1H NMR) and carboxamide C=O (1666–1670 cm1^{-1} in IR) .

Q. What analytical techniques are essential for structural characterization?

A combination of 1^1H NMR (to resolve indole protons and ethyl groups), 13^13C NMR (to identify carbonyl carbons), and high-resolution mass spectrometry (HRMS) ensures accurate molecular weight confirmation. IR spectroscopy verifies functional groups (e.g., amide C=O, indole N-H) .

Advanced Research Questions

Q. How can reaction yields be optimized for the amidation step?

Yields improve with catalyst selection (e.g., sodium ethoxide over weaker bases) and solvent polarity. DMSO enhances reactivity at 190°C, achieving ~37–40% yields in 6–50 hours. Prolonged reflux (>20 hours) may degrade sensitive intermediates, necessitating kinetic monitoring via TLC .

Q. How are contradictions in spectroscopic data resolved during structural confirmation?

Discrepancies (e.g., unexpected splitting in 1^1H NMR) are addressed by comparing experimental data with computational predictions (DFT calculations) or synthesizing reference standards. For example, regioselective functionalization artifacts can arise from incomplete indole ring hydrogenation, detectable via 1^1H NMR coupling patterns .

Q. What strategies mitigate byproduct formation during synthesis?

Byproducts like N-ethylated indole derivatives are minimized by controlling reaction stoichiometry (1.1:1 molar ratio of amine to ester) and avoiding excess base. LC-MS identifies common impurities (e.g., unreacted ester), while silica gel chromatography removes polar byproducts .

Q. How does substituent positioning on the indole ring affect reactivity?

The 5-carboxamide group directs electrophilic substitution to the 4- and 6-positions due to resonance effects. Computational modeling (e.g., Fukui indices) predicts reactivity, validated by halogenation or nitration experiments .

Methodological Considerations

  • Purification: Use gradient elution (cyclohexane/ethyl acetate) for column chromatography to separate diastereomers or regioisomers .
  • Stability: Store the compound at –20°C in inert atmospheres to prevent oxidation of the dihydroindole ring .
  • Data Reproducibility: Cross-validate synthetic protocols with independent replicates, especially when scaling reactions beyond 10 mmol .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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